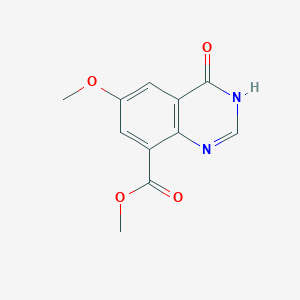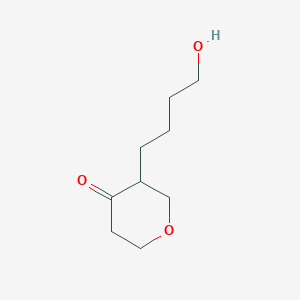
3-(4-Hydroxybutyl)oxan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxybutyl)oxan-4-one is a chemical compound with the molecular formula C9H16O3 It is known for its unique structure, which includes a tetrahydrofuran ring substituted with a hydroxybutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxybutyl)oxan-4-one typically involves the reaction of tetrahydrofuran with butyl lithium, followed by oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran and reagents like butyl lithium and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of genetically modified bacteria to produce the compound from inexpensive carbon sources. This method is advantageous due to its cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Hydroxybutyl)oxan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxybutyl)oxan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other materials
Wirkmechanismus
The mechanism of action of 3-(4-Hydroxybutyl)oxan-4-one involves its interaction with specific molecular targets. It can inhibit enzymes such as histone deacetylases, leading to the upregulation of genes involved in oxidative stress protection and metabolism regulation. This compound also interacts with inflammasomes in immune cells, reducing the production of inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybutyrate: A related compound with similar biochemical properties.
3-Hydroxybutyrate: Another similar compound known for its role in metabolism.
Poly(4-Hydroxybutyrate): A polymer derived from 4-hydroxybutyrate with applications in medical devices
Uniqueness
3-(4-Hydroxybutyl)oxan-4-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with multiple molecular targets. Its versatility makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C9H16O3 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
3-(4-hydroxybutyl)oxan-4-one |
InChI |
InChI=1S/C9H16O3/c10-5-2-1-3-8-7-12-6-4-9(8)11/h8,10H,1-7H2 |
InChI-Schlüssel |
NKZGMXBDDWHDAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(C1=O)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


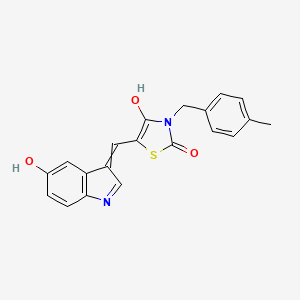
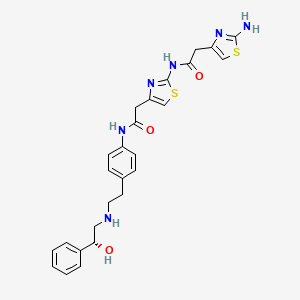
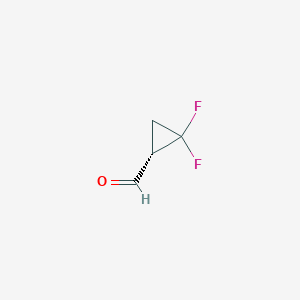
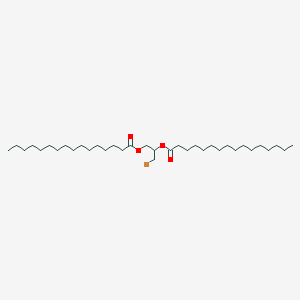
![4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B13862649.png)

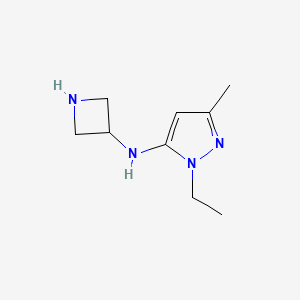
![Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B13862681.png)
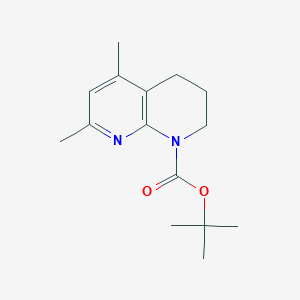
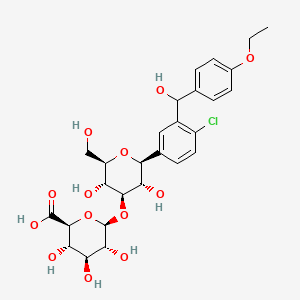
![sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13862694.png)
![22-Methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B13862704.png)
